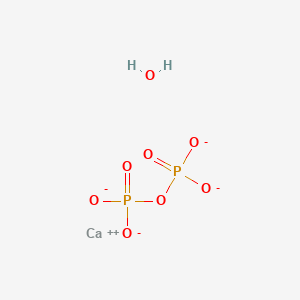
Calcium diphosphate dihydrate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Calcium diphosphate dihydrate, also known as dicalcium phosphate dihydrate, is a calcium phosphate compound with the chemical formula CaHPO₄·2H₂O. It is commonly referred to as brushite in its mineral form. This compound is widely used in various industries, including food, pharmaceuticals, and agriculture, due to its beneficial properties such as being a source of calcium and phosphate.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Calcium diphosphate dihydrate can be synthesized through the neutralization of calcium hydroxide with phosphoric acid. The reaction is typically carried out at a temperature of around 60°C, resulting in the precipitation of the dihydrate form: [ \text{H}_3\text{PO}_4 + \text{Ca(OH)}_2 \rightarrow \text{CaHPO}_4 \cdot 2\text{H}_2\text{O} ]
Another method involves treating calcium chloride with ammonium phosphate: [ \text{CaCl}_2 + (\text{NH}_4)_2\text{HPO}_4 \rightarrow \text{CaHPO}_4 \cdot 2\text{H}_2\text{O} + 2\text{NH}_4\text{Cl} ]
Industrial Production Methods
In industrial settings, the production of this compound often involves a continuous process where calcium chloride is treated with ammonium phosphate to form the dihydrate. The resulting slurry is then heated to around 65-70°C to form anhydrous calcium diphosphate as a crystalline precipitate .
Analyse Des Réactions Chimiques
Types of Reactions
Calcium diphosphate dihydrate undergoes various chemical reactions, including:
Neutralization: Reacts with acids to form soluble calcium salts and phosphoric acid.
Hydrolysis: In aqueous solutions, it can hydrolyze to form calcium ions and phosphate ions.
Common Reagents and Conditions
Acids: Hydrochloric acid, sulfuric acid, and nitric acid are commonly used to react with this compound.
Conditions: Reactions are typically carried out at room temperature or slightly elevated temperatures.
Major Products
Calcium Salts: Such as calcium chloride when reacted with hydrochloric acid.
Phosphoric Acid: Formed during the neutralization reactions.
Applications De Recherche Scientifique
Calcium diphosphate dihydrate has numerous applications in scientific research:
Chemistry: Used as a reagent in various chemical reactions and as a precursor for other calcium phosphate compounds.
Biology: Studied for its role in biomineralization processes and as a model compound for understanding calcium phosphate formation in biological systems.
Industry: Employed in the production of fertilizers and as a feed additive in livestock nutrition.
Mécanisme D'action
The mechanism of action of calcium diphosphate dihydrate involves its dissociation into calcium and phosphate ions in aqueous environments. These ions play crucial roles in various physiological processes:
Calcium Ions: Essential for bone mineralization and maintaining bone density.
Phosphate Ions: Involved in energy metabolism and cellular signaling pathways.
In the stomach, this compound reacts with hydrochloric acid to neutralize the pH, providing a source of calcium and phosphate ions for remineralization of teeth and bone homeostasis .
Comparaison Avec Des Composés Similaires
Calcium diphosphate dihydrate can be compared with other calcium phosphate compounds:
Monocalcium Phosphate Monohydrate (Ca(H₂PO₄)₂·H₂O): Used as a leavening agent in baking.
Tricalcium Phosphate (Ca₃(PO₄)₂): Used as an anti-caking agent and in bone graft materials.
Hydroxyapatite (Ca₁₀(PO₄)₆(OH)₂): The primary mineral component of bone and teeth, used in medical implants.
Each of these compounds has unique properties and applications, with this compound being particularly valued for its solubility and bioavailability.
Propriétés
Numéro CAS |
17031-92-4 |
|---|---|
Formule moléculaire |
CaH2O8P2-2 |
Poids moléculaire |
232.04 g/mol |
Nom IUPAC |
calcium;phosphonato phosphate;hydrate |
InChI |
InChI=1S/Ca.H4O7P2.H2O/c;1-8(2,3)7-9(4,5)6;/h;(H2,1,2,3)(H2,4,5,6);1H2/q+2;;/p-4 |
Clé InChI |
LOGGAGJVXOASPM-UHFFFAOYSA-J |
SMILES canonique |
O.[O-]P(=O)([O-])OP(=O)([O-])[O-].[Ca+2] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















